1-Methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
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Overview
Description
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- is a compound known for its unique structural properties and potential applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a carboxamide group along with methoxy and tetramethyl substitutions. This compound is of interest due to its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The process requires careful monitoring to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitroxide radicals, reduced pyrroline derivatives, and substituted pyrrolidinecarboxamides .
Scientific Research Applications
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of stable nitroxide radicals, which can scavenge free radicals and protect cells from oxidative damage . The compound’s antiarrhythmic effects are believed to result from its interaction with ion channels in cardiac cells, stabilizing their electrical activity .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 3-pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl-.
2,2,6,6-Tetramethylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
4-Hydroxy-TEMPO: A nitroxide radical with antioxidant properties.
Uniqueness
3-Pyrrolidinecarboxamide, 1-methoxy-2,2,5,5-tetramethyl- stands out due to its combination of stability, reactivity, and potential biological activities. Its unique structural features, such as the methoxy and tetramethyl substitutions, contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-methoxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)6-7(8(11)13)10(3,4)12(9)14-5/h7H,6H2,1-5H3,(H2,11,13) |
InChI Key |
HWIKSUPWBSXAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1OC)(C)C)C(=O)N)C |
Origin of Product |
United States |
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